![molecular formula C17H12N4O3 B3746027 2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide](/img/structure/B3746027.png)
2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide
Overview
Description
2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide, also known as CIH, is a synthetic compound with potential applications in scientific research. CIH is a hydrazone derivative of indole-2-carboxylic acid and has been studied for its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide is not fully understood. However, studies have shown that 2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide induces apoptosis in cancer cells by activating the caspase pathway. Caspases are enzymes that play a key role in apoptosis. 2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide has been shown to have several biochemical and physiological effects. Studies have shown that 2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide has also been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide in lab experiments is its potential as an anticancer agent. 2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide has been shown to exhibit cytotoxicity against a variety of cancer cell lines, making it a promising candidate for further investigation. However, one limitation of using 2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide in lab experiments is its toxicity. 2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide has been found to be toxic to normal cells at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide. One area of investigation is the development of more potent and selective analogs of 2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide. Another area of research is the investigation of the mechanism of action of 2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide. Understanding the mechanism of action of 2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide may lead to the development of more effective anticancer agents. Finally, further studies are needed to evaluate the safety and efficacy of 2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide in animal models and in clinical trials.
Scientific Research Applications
2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide has been investigated for its potential as an anticancer agent. Studies have shown that 2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide exhibits cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(4-cyanophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide has been found to inhibit the growth of tumors in animal models.
properties
IUPAC Name |
2-(4-cyanophenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3/c18-9-11-5-7-12(8-6-11)24-10-15(22)20-21-16-13-3-1-2-4-14(13)19-17(16)23/h1-8,19,23H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFOEVKDDHTWNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)COC3=CC=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyanophenoxy)acetic acid, (2-oxo-1,2-dihydroindol-3-ylidene)hydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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